molecular formula C11H13F4NO B11760479 (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine

(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine

Cat. No.: B11760479
M. Wt: 251.22 g/mol
InChI Key: ZIIWFORCFKRMBU-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom and an amine group attached to a methyl and trifluoromethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-2-trifluoromethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. Its fluorine atom can serve as a marker for imaging studies and other analytical techniques .

Medicine

Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The trifluoromethoxyethyl group may also contribute to the compound’s lipophilicity, affecting its distribution and metabolism within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine stands out due to its trifluoromethoxyethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications in research and industry .

Properties

Molecular Formula

C11H13F4NO

Molecular Weight

251.22 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(trifluoromethoxy)propan-2-amine

InChI

InChI=1S/C11H13F4NO/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3

InChI Key

ZIIWFORCFKRMBU-UHFFFAOYSA-N

Canonical SMILES

CC(COC(F)(F)F)NCC1=CC=C(C=C1)F

Origin of Product

United States

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